molecular formula C7H6N2S B116600 3-Methylisothiazolo[4,5-b]pyridine CAS No. 147055-79-6

3-Methylisothiazolo[4,5-b]pyridine

Cat. No. B116600
M. Wt: 150.2 g/mol
InChI Key: SKHRMOOEQZIWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisothiazolo[4,5-b]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Scientific Research Applications

3-Methylisothiazolo[4,5-b]pyridine has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that 3-Methylisothiazolo[4,5-b]pyridine can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
In addition to its potential as an anti-cancer agent, 3-Methylisothiazolo[4,5-b]pyridine has also been studied for its potential as a fluorescent probe. This compound has been shown to exhibit strong fluorescence properties, making it a useful tool for imaging applications in biological systems.

Mechanism Of Action

The mechanism of action of 3-Methylisothiazolo[4,5-b]pyridine is not fully understood, but studies have suggested that it may induce apoptosis in cancer cells by activating the mitochondrial pathway. This pathway is responsible for regulating cell death, and activation of this pathway can lead to the death of cancer cells.

Biochemical And Physiological Effects

Studies have shown that 3-Methylisothiazolo[4,5-b]pyridine can induce apoptosis in cancer cells, but it does not appear to have any significant effects on normal cells. This suggests that this compound may be a selective anti-cancer agent, which is a highly desirable property for new cancer therapies.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 3-Methylisothiazolo[4,5-b]pyridine is its strong fluorescence properties, which make it a useful tool for imaging applications in biological systems. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 3-Methylisothiazolo[4,5-b]pyridine. One potential direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other compounds. Another direction is to explore its potential as a fluorescent probe for imaging applications in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential advantages and limitations in various experimental conditions.

Synthesis Methods

The synthesis of 3-Methylisothiazolo[4,5-b]pyridine involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde in the presence of sulfur and sodium hydroxide. This reaction results in the formation of 3-Methylisothiazolo[4,5-b]pyridine as a yellow crystalline solid. The yield of this reaction is typically around 60-70%, and the purity of the final product can be increased using recrystallization techniques.

properties

CAS RN

147055-79-6

Product Name

3-Methylisothiazolo[4,5-b]pyridine

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

IUPAC Name

3-methyl-[1,2]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H6N2S/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3

InChI Key

SKHRMOOEQZIWNU-UHFFFAOYSA-N

SMILES

CC1=NSC2=C1N=CC=C2

Canonical SMILES

CC1=NSC2=C1N=CC=C2

synonyms

Isothiazolo[4,5-b]pyridine, 3-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.